Danegaptide
Descripción general
Descripción
Danegaptide is a small modified dipeptide that acts as a selective second-generation gap junction modifier with oral bioavailability. It has been investigated for its potential therapeutic effects in various medical conditions, particularly in preventing postoperative atrial fibrillation and chronic atrial fibrillation in large animal models .
Aplicaciones Científicas De Investigación
Danegaptide has been extensively studied for its potential therapeutic applications in various fields:
Mecanismo De Acción
Target of Action
Danegaptide is a selective second-generation gap junction modifier . Its primary target is the Connexin43 (Cx43) gap junction (GJ) proteins . These proteins play a crucial role in cellular physiology, including cell-cell communication and coordination, by allowing the passage of small molecules such as ions, metabolites, and secondary messengers from one cell to another .
Mode of Action
This compound interacts with its target, the Cx43 gap junction proteins, by enhancing their conductance . This interaction results in an increase in the amount of small molecules passing from one cell to another, thereby improving intercellular communication . It has a similar mechanism of action to its parent compound, rotigaptide .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the gap junction signaling pathway . By enhancing the conductance of Cx43 gap junction proteins, this compound increases the efficiency of this pathway, leading to improved intercellular communication . This can have various downstream effects, depending on the specific cellular context and the types of signals being transmitted between cells.
Pharmacokinetics
It has been noted that this compound has oral bioavailability , which suggests that it can be effectively absorbed from the gastrointestinal tract and distributed throughout the body
Result of Action
The action of this compound leads to several molecular and cellular effects. It has been shown to prevent postoperative atrial fibrillation (AF) and chronic AF in large animal models . In a canine model of acute sterile pericarditis, this compound significantly reduced AF duration and overall AF burden . Furthermore, in astrocytes, this compound treatments increase gap junction and hemichannel signaling and produce protective effects such as reduced infarct volume following a stroke in mice .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of high glucose conditions can impact the effectiveness of this compound in preserving Cx43 gap junction signaling . Additionally, the successful transport of this compound across the blood-brain barrier has been demonstrated, suggesting that it can exert its effects in the brain environment
Métodos De Preparación
The synthesis of danegaptide involves the formation of a dipeptide structure. The specific synthetic routes and reaction conditions for this compound are not widely documented in public literature. it is known that this compound is a small molecule drug developed by Zealand Pharma A/S . Industrial production methods likely involve standard peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), followed by purification processes such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Danegaptide, being a dipeptide, can undergo various chemical reactions typical of peptides. These reactions include:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino acid side chains.
Reduction: Reduction reactions can occur at the peptide bonds or side chains.
Substitution: Substitution reactions can modify the functional groups on the amino acids. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
Danegaptide is similar to other gap junction modifiers, particularly rotigaptide. Both compounds enhance gap junction conductance and have shown potential in treating cardiac arrhythmias. this compound is a second-generation compound with improved oral bioavailability and selectivity . Other similar compounds include:
Rotigaptide: A synthetic antiarrhythmic peptide analogue with similar mechanisms of action.
AAP10: Another gap junction modifier that increases connexin43 phosphorylation and preserves its expression.
This compound’s uniqueness lies in its enhanced selectivity and oral bioavailability, making it a promising candidate for therapeutic applications.
Propiedades
IUPAC Name |
(2S,4R)-1-(2-aminoacetyl)-4-benzamidopyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c15-7-12(18)17-8-10(6-11(17)14(20)21)16-13(19)9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,19)(H,20,21)/t10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZKIHUJGMSVFD-MNOVXSKESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)CN)NC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201026039 | |
Record name | Danegaptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Danegaptide, a small modified dipeptide, is a selective second generation gap junction modifier with oral bioavailability. Danegaptide prevents postoperative atrial fibrillation (AF) and chronic AF in large animal models. In a canine model of acute sterile pericarditis, Danegaptide significantly reduced AF duration and overall AF burden. Danegaptide has a similar mechanism of action to its parent compound rotigaptide. Rotigaptide is a synthetic antiarrhythmic peptide (AAP) analogue which has been tested in vitro which shows prevention of prevents metabolic stress-induced atrial conduction velocity (CV) and rapidly reverts established atrial CV slowing. Rogitapeptide enhances gap junction conductance and coupling, increasing the amount of small molecules such as ions, metabolites and secondary messengers passing from one cell to another. | |
Record name | Danegaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
943134-39-2 | |
Record name | L-Proline, glycyl-4-(benzoylamino)-, (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943134-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Danegaptide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943134392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Danegaptide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11821 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Danegaptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201026039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DANEGAPTIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA0Y7735AT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.